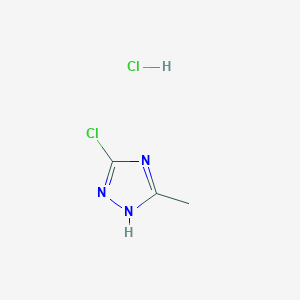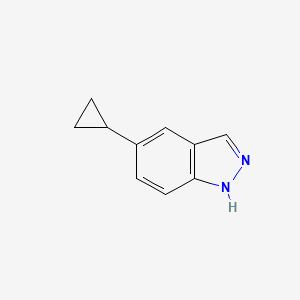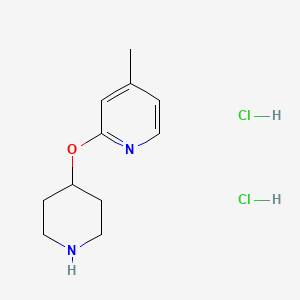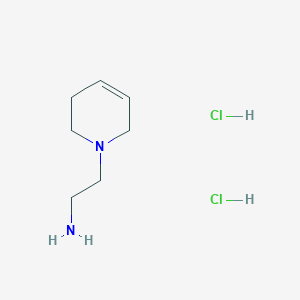
3-氯-5-甲基-1H-1,2,4-三唑盐酸盐
描述
3-chloro-5-methyl-1H-1,2,4-triazole hydrochloride is a useful research compound. Its molecular formula is C3H5Cl2N3 and its molecular weight is 154 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-chloro-5-methyl-1H-1,2,4-triazole hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-chloro-5-methyl-1H-1,2,4-triazole hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
药物发现
1,2,3-三唑在药物发现中有着广泛的应用 . 它们是氨基酸、核苷酸等重要结构单元的一部分 . 市场上有很多以1,2,3-三唑为核心结构的著名药物 .
有机合成
1,2,3-三唑用于有机合成 . 它们具有很高的化学稳定性,通常对酸性或碱性水解以及氧化和还原条件不敏感,即使在高温下也是如此 .
高分子化学
1,2,3-三唑用于高分子化学 . 它们具有很强的偶极矩(4.8–5.6德拜)和氢键作用能力 .
超分子化学
1,2,3-三唑用于超分子化学 . 它们具有许多有用的性质,如芳香性 .
生物偶联
1,2,3-三唑用于生物偶联 . 它们能够容易地与生物系统中的各种酶和受体结合 .
化学生物学
1,2,3-三唑用于化学生物学 . 它们表现出多种多样的生物活性 .
荧光成像
1,2,3-三唑用于荧光成像 . 它们是抗菌剂的一种,由于它们的良好特性和极好的治疗指数 .
材料科学
作用机制
1,2,4-Triazoles are a class of organic compounds that contain a five-membered ring structure composed of three nitrogen atoms and two carbon atoms . They are known to have a wide range of biological activities, including anticancer and antifungal properties . The anticancer activity of these molecules is due to the N1 and N2 nitrogen atoms of the triazole moiety that actively contribute in binding to the active site of enzyme .
The synthesis of 1,2,4-triazoles often involves the reaction of thiosemicarbazides with α-haloketones . The resulting 1,2,4-triazoles can then be further modified to enhance their biological activity .
In terms of pharmacokinetics, the properties of 1,2,4-triazoles can vary widely depending on their specific structure and the presence of other functional groups. Factors such as solubility, lipophilicity, and molecular size can all influence a compound’s absorption, distribution, metabolism, and excretion (ADME) properties .
The action of 1,2,4-triazoles can also be influenced by environmental factors such as pH and temperature, which can affect the stability of the compound and its interaction with biological targets .
生化分析
Biochemical Properties
3-chloro-5-methyl-1H-1,2,4-triazole hydrochloride plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to bind to the active sites of enzymes, potentially inhibiting or modifying their activity. For instance, the nitrogen atoms in the triazole ring can form hydrogen bonds with amino acid residues in the enzyme’s active site, leading to changes in enzyme function . Additionally, 3-chloro-5-methyl-1H-1,2,4-triazole hydrochloride can interact with proteins involved in cell signaling pathways, affecting their activity and downstream effects.
Cellular Effects
The effects of 3-chloro-5-methyl-1H-1,2,4-triazole hydrochloride on various cell types and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it may inhibit specific kinases involved in cell signaling, leading to changes in cellular responses to external stimuli . Furthermore, 3-chloro-5-methyl-1H-1,2,4-triazole hydrochloride can affect gene expression by interacting with transcription factors or other regulatory proteins, resulting in altered levels of specific mRNAs and proteins.
Molecular Mechanism
At the molecular level, 3-chloro-5-methyl-1H-1,2,4-triazole hydrochloride exerts its effects through several mechanisms. One primary mechanism is the binding interaction with biomolecules, such as enzymes and proteins. This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction . Additionally, 3-chloro-5-methyl-1H-1,2,4-triazole hydrochloride can influence gene expression by binding to DNA or RNA, affecting the transcription and translation processes. These molecular interactions are crucial for understanding the compound’s overall biochemical effects.
Temporal Effects in Laboratory Settings
The temporal effects of 3-chloro-5-methyl-1H-1,2,4-triazole hydrochloride in laboratory settings are essential for understanding its stability and long-term impact on cellular function. Over time, this compound may undergo degradation, leading to changes in its biochemical activity . Studies have shown that the stability of 3-chloro-5-methyl-1H-1,2,4-triazole hydrochloride can be influenced by factors such as temperature, pH, and exposure to light. Long-term effects on cellular function can include sustained inhibition of enzyme activity or prolonged changes in gene expression.
Dosage Effects in Animal Models
In animal models, the effects of 3-chloro-5-methyl-1H-1,2,4-triazole hydrochloride vary with different dosages. At lower doses, the compound may exhibit minimal toxicity and primarily affect specific biochemical pathways . At higher doses, toxic or adverse effects may be observed, including damage to tissues or organs. Threshold effects are also important to consider, as there may be a dosage level at which the compound’s effects become significantly more pronounced.
Metabolic Pathways
3-chloro-5-methyl-1H-1,2,4-triazole hydrochloride is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . These interactions can affect metabolic flux and the levels of specific metabolites. For example, the compound may be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can further interact with cellular components.
Transport and Distribution
The transport and distribution of 3-chloro-5-methyl-1H-1,2,4-triazole hydrochloride within cells and tissues are critical for understanding its overall biochemical effects . This compound can be transported by specific transporters or binding proteins, influencing its localization and accumulation in different cellular compartments. The distribution of 3-chloro-5-methyl-1H-1,2,4-triazole hydrochloride can affect its activity and function, as well as its potential toxicity.
Subcellular Localization
The subcellular localization of 3-chloro-5-methyl-1H-1,2,4-triazole hydrochloride is essential for understanding its activity and function . This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. The localization of 3-chloro-5-methyl-1H-1,2,4-triazole hydrochloride can influence its interactions with biomolecules and its overall biochemical effects.
属性
IUPAC Name |
3-chloro-5-methyl-1H-1,2,4-triazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4ClN3.ClH/c1-2-5-3(4)7-6-2;/h1H3,(H,5,6,7);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHGZMVLMQMTHEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![1-(3-Bromophenyl)-4-oxo-1,4-dihydro-[1,8]naphthyridine-3-carboxylic acid (2,2,2-trifluoro-ethyl)-amide](/img/structure/B1473685.png)




![1-[3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanecarbonitrile](/img/structure/B1473693.png)
